molecular formula C8H8ClFN4 B2680105 6-Chloro-2-fluoro-9-isopropyl-9H-purine CAS No. 220696-58-2

6-Chloro-2-fluoro-9-isopropyl-9H-purine

Cat. No.: B2680105
CAS No.: 220696-58-2
M. Wt: 214.63
InChI Key: AISKFDFVSSENFX-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-9-isopropyl-9H-purine (CAS: 220696-58-2) is a trisubstituted purine derivative featuring a chlorine atom at position 6, fluorine at position 2, and an isopropyl group at the N9 position. Its molecular formula is C₈H₉ClFN₄, with an average molecular mass of 215.63 g/mol . This compound is commercially available (≥95% purity) and serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and nucleoside analogs. Its structural modifications influence electronic properties, steric effects, and biological activity, making comparisons with similar compounds critical for understanding structure-activity relationships (SAR).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine typically involves the introduction of chlorine and fluorine atoms into the purine ring, followed by the addition of an isopropyl group. One common method involves the reaction of 6-chloropurine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2 position. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-9-isopropyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine can yield 6-methylamino-2-fluoro-9-isopropyl-9H-purine .

Scientific Research Applications

Structural Characteristics

FeatureDescription
Chlorine Substituent Present at the 6-position
Fluorine Substituent Present at the 2-position
Isopropyl Group Attached at the 9-position

Antiviral Activity

One of the significant applications of 6-Chloro-2-fluoro-9-isopropyl-9H-purine is its role in developing antiviral agents. Research has indicated that derivatives of this compound exhibit activity against viruses such as HIV-1 and hepatitis B virus (HBV) . The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Enzyme Inhibition Studies

The compound has been studied for its potential as an inhibitor of enzymes involved in purine metabolism. Its structural similarity to natural substrates allows it to interact effectively with various biological targets, leading to inhibition of enzyme activity . This property is crucial for understanding its therapeutic potential in diseases related to purine metabolism.

Development of CDK Inhibitors

Recent studies have focused on synthesizing novel derivatives of this compound as potent inhibitors of cyclin-dependent kinases (CDKs). These compounds have shown promising antiproliferative activity, particularly against cancer cell lines resistant to standard therapies . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance inhibitory potency, providing insights into designing more effective cancer therapeutics.

Case Study 1: Antiviral Activity Against HIV-1

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their antiviral efficacy against HIV-1. The results demonstrated that certain derivatives exhibited significant inhibition of viral replication, highlighting the compound's potential as a scaffold for antiviral drug development .

Case Study 2: CDK12 Inhibition in Cancer Therapy

A recent publication explored the synthesis of trisubstituted purines derived from this compound and their effects on CDK12 inhibition. The study found that these compounds not only inhibited CDK12 but also enhanced the efficacy of trastuzumab in HER2-positive breast cancer models, suggesting a dual therapeutic approach .

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-9-isopropyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-chloro-2-fluoro-9-isopropyl-9H-purine and its analogs:

Compound Name Molecular Formula Molecular Mass (g/mol) Substituents (Positions) Key Properties/Applications Reference
This compound C₈H₉ClFN₄ 215.63 Cl (C6), F (C2), isopropyl (N9) Kinase inhibitor precursor; high lipophilicity
6-Chloro-9-isopropyl-9H-purine C₈H₉ClN₄ 196.64 Cl (C6), isopropyl (N9) Lower electronegativity; used in cross-coupling reactions
6-Chloro-2-fluoropurine C₅H₂ClFN₄ 172.55 Cl (C6), F (C2) Reactive intermediate for nucleoside analogs; no N9 substitution
6-Chloro-9-cyclopentyl-2-fluoro-9H-purine C₁₀H₁₁ClFN₄ 241.67 Cl (C6), F (C2), cyclopentyl (N9) Enhanced steric bulk; explored in anticancer studies
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine C₁₀H₁₄ClN₅ 243.70 Cl (C2), NH₂ (C6), isopropyl (N9) Bioactive scaffold; antitumor potential

Key Observations:

  • Fluorine at C2: The presence of fluorine increases electronegativity and metabolic stability compared to non-fluorinated analogs like 6-chloro-9-isopropyl-9H-purine .
  • N9 Substitution : The isopropyl group enhances solubility in organic solvents compared to cyclopentyl (e.g., 6-chloro-9-cyclopentyl-2-fluoro-9H-purine), but reduces steric accessibility for metal coordination (e.g., platinum complexes in ) .
  • C6 Modifications : Chlorine at C6 improves leaving-group capacity for nucleophilic substitution, whereas amine substituents (e.g., 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine) enable hydrogen bonding in biological targets .

Case Study: Metal Coordination

The platinum complex trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine}platinum(II) () demonstrates that chloro and amino groups at C6/C2 facilitate metal binding, whereas the isopropyl group at N9 limits steric interference .

Biological Activity

6-Chloro-2-fluoro-9-isopropyl-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound is structurally related to other purine derivatives known for their roles in inhibiting various biological pathways, including those associated with cancer cell proliferation and viral replication.

This compound has the following chemical formula:

  • Molecular Formula : C₈H₈ClFN₄
  • CAS Number : 1651-29-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against:

  • HIV-1 : In vitro studies have demonstrated that this compound can inhibit the replication of HIV-1, suggesting its potential as a therapeutic agent in HIV treatment .
  • Hepatitis B Virus (HBV) : Similar inhibitory effects have been observed against HBV, showcasing its broad-spectrum antiviral capabilities .

Anticancer Activity

The compound has also shown promise in cancer research:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : It acts as an ATP antagonist, selectively inhibiting CDKs involved in the regulation of the cell cycle. This inhibition can lead to decreased proliferation of cancer cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to understand how variations in the structure of purine derivatives affect their biological activity. Key findings include:

  • The presence of chloro and fluoro substituents significantly influences the compound's potency against specific kinases.
  • Variations in the isopropyl group also affect the binding affinity and selectivity towards different kinases, with certain modifications enhancing inhibitory effects on CDKs .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Antiviral efficacy against HIVDemonstrated significant inhibition of HIV replication with IC50 values indicating potent activity.
Study 2Anticancer properties through CDK inhibitionShowed selective inhibition of CDK activity leading to reduced proliferation in various cancer cell lines.
Study 3SAR analysisIdentified key structural features that enhance activity against specific kinases, providing insights for drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-fluoro-9-isopropyl-9H-purine, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 6-chloro precursors can undergo Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux, followed by purification via column chromatography (EtOAc/hexane gradients) . Intermediates like 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine are characterized using 1H^1H/13C^{13}C NMR and mass spectrometry (MS) to confirm regioselectivity and purity.

Q. What spectroscopic and chromatographic methods are used to validate the purity and structure of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and 19F^{19}F-NMR are critical for confirming the presence of fluorine and chlorine substituents. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while IR spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data refinement uses SHELXL (for small-molecule crystallography) and ORTEP-3 for graphical representation of thermal ellipsoids. Hydrogen bonding and π-stacking interactions are analyzed via Mercury or PLATON .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?

  • Answer : Contradictions in bond lengths (e.g., C-Cl vs. C-F distances) require re-examining data collection parameters (e.g., resolution, temperature). SHELXL’s restraints (DFIX, SIMU) can refine disordered isopropyl groups. Twinning or high R factors may necessitate reprocessing raw data with HKL-3000 or using twin refinement protocols in SHELXL .

Q. What mechanistic insights govern the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Answer : The electron-withdrawing fluorine substituent enhances oxidative addition of Pd(0) to the C-Cl bond. Kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations can model transition states. Competitive pathways (e.g., β-hydride elimination in alkyl-substituted analogs) are minimized by ligand selection (e.g., SPhos) .

Q. How does the compound’s substitution pattern influence its coordination chemistry with transition metals?

  • Answer : The purine N7 site acts as a primary coordination site for Pt(II) or Pd(II), as shown in dichlorido complexes. XANES/EXAFS and 195Pt^{195}Pt-NMR validate metal-ligand bonding. Substituents like isopropyl groups sterically hinder axial coordination, altering catalytic or cytotoxic properties .

Q. What strategies are employed to study structure-activity relationships (SAR) in enzymatic inhibition assays?

  • Answer : Competitive inhibition assays (e.g., kinase or adenosine deaminase) use fluorogenic substrates. IC₅₀ values are correlated with substituent electronic profiles (Hammett σ constants) and steric bulk (Charton parameters). Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Properties

IUPAC Name

6-chloro-2-fluoro-9-propan-2-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISKFDFVSSENFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-2-fluoro-9H-purine (616 mg, 3.57 mmol) in THF (18 mL) was cooled in an ice water bath under nitrogen and iPrOH (858 mg, 14.3 mmol), triphenylphosphine, polymer-bound (2.38 g, 7.14 mmol, ˜3 mmol/g), and di-tert-butyl azodicarboxylate (1.730 g, 7.14 mmol) were added. The reaction mixture was allowed to warm to ambient temperature and stirred for 16 hr. The solid resin was removed and washed well with ethyl acetate (50 mL). The filtrate was concentrated down in vacuo to give a light yellow solid residue. This was then loaded onto silica and purified via flash chromatography (eluting with 30-50% ethyl acetate in heptanes) to give the title product as a white solid (445 mg, 58% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.83 (s, 1 H) 4.72-4.92 (m, 1 H) 1.57 (d, J=6.85 Hz, 6 H). m/z (APCI+) for C8H8FN4Cl 217.10, 215.10 (M+H)+.
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
858 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

6-Chloro-2-fluoro-9H-purine (517.7 mg, 3 mmol), 2-propanol (198.3 mg, 3.3 mmol), PPh3 (866 mg, 3.3 mmol) was mixed under N2 in a 50 mL round-bottom flask at 0° C. DEAD (575 mg, 3.3 mmol) was added via syringe dropwise to the mixture. The temperature was raised to r. t. and the mixture was stirred overnight. Sovent was removed in vacuo and the resulting residue was chromatographed on silica gel (CH2Cl2/EtOAc, 4:1, Rf 0.62). The product was obtained as a white solid (411 mg, 64%).
Quantity
517.7 mg
Type
reactant
Reaction Step One
Quantity
198.3 mg
Type
reactant
Reaction Step One
Name
Quantity
866 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
575 mg
Type
reactant
Reaction Step Two
Name
Yield
64%

Synthesis routes and methods III

Procedure details

Anhydrous tetrahydrofuran (60 mL) is added to a flame-dried flask under N2 containing 2-fluoro-6-chloropurine (1.8 g, 10.4 mmol) and triphenylphosphine (6 g, 20.8 mmol). To this anhydrous 2-propanol (1.6 ml, 20.8 mmol) is added, and the mixture is then cooled to −10° C. After dropwise addition of 40% (W/V) diethyl azodicarboxylate in tetrahydrofuran (9 ml, 20.8 mmol), the mixture is warmed gradually to room temperature. After 18 h, the reaction mixture is quenched with 1 ml of water and the solvent is removed in vacuo. The resulting yellow oil is purified by column chromatography. The resulting solid is triturated with methanol (to remove the diethyl hydrazine-N,N′-dicarboxylate ester by-products) to yield 1.1 g (49%) as a white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 2-fluoro,6-chloro-purine (2 g, 11.7 mmol), and powdered potassium carbonate (4 g, 28 mmol) was vigorously stirred in 30 ml DMF. Isopropyliodide (6 ml, 60 mmol) was added very slowly over 2 h. The reaction was stirred for a further 5 h. DMF was removed and the crude taken up in ethyl acetate, washed with water (50 ml), brine (50 ml), dried (MgSO4) and concentrated. The crude was purified by silica gel column chromatography (30% ethyl acetate in hexane) to provide the pure product as a white solid (1.1 g, 44%). δH (CD3OD, 250 MHz) 1.65 [6 H, d, J 7.5, CH(CH3)2], 4.92 [1 H, m, CH(CH3)2], 8.66 (1 H, s, ArH); δC (CD3OD, 250 MHz) 154.7 (C), 153.88 (C), 152.2 (C), 147.65 (CH), 132.44 (C), 50.66 (CH), 22.72 (2×CH3); m/z 215.2 (M+H)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
44%

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